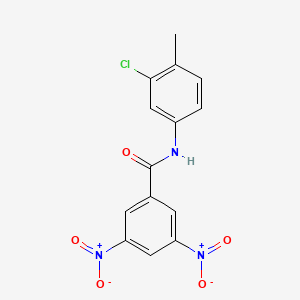
Dotefonium Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bromure de dotéfonium est un composé chimique de formule moléculaire C20H27BrN2O2S. Il est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et la médecine. Le composé se caractérise par son ion bromure et une structure organique complexe qui comprend des atomes d'azote, d'oxygène et de soufre.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bromure de dotéfonium implique généralement la bromation de composés précurseurs. Une méthode courante comprend la bromation de dérivés d'acétophénone en présence de brome ou de N-bromosuccinimide (NBS) dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant organique tel que le disulfure de carbone ou l'acide acétique .
Méthodes de production industrielle
La production industrielle de bromure de dotéfonium peut impliquer des procédés de bromation à grande échelle utilisant des réacteurs automatisés. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de catalyseurs et de températures de réaction spécifiques est cruciale pour obtenir une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le bromure de dotéfonium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le bromure de dotéfonium en ses formes réduites.
Substitution : L'ion bromure dans le bromure de dotéfonium peut être remplacé par d'autres nucléophiles dans des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Les nucléophiles tels que les ions hydroxyde ou les amines peuvent remplacer l'ion bromure dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés substitués.
Applications de la recherche scientifique
Le bromure de dotéfonium a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer ses utilisations thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Le bromure de dotéfonium est utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du bromure de dotéfonium implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes et de certains récepteurs. Les voies impliquées dans son action comprennent la liaison aux sites actifs et la modification de la fonction des molécules cibles .
Applications De Recherche Scientifique
Dotefonium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dotefonium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. The pathways involved in its action include binding to active sites and altering the function of target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Bromure de rocuronium : Un bloqueur neuromusculaire utilisé en anesthésie.
Bromure de tiotropium : Un bronchodilatateur utilisé dans le traitement de la bronchopneumopathie chronique obstructive.
Unicité
Le bromure de dotéfonium est unique en raison de sa structure chimique spécifique et de la présence de plusieurs groupes fonctionnels, qui confèrent une réactivité et une activité biologique distinctes.
Propriétés
Numéro CAS |
26058-50-4 |
|---|---|
Formule moléculaire |
C20H27BrN2O2S |
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
2-hydroxy-N-methyl-N-[2-(1-methylpyrrolidin-1-ium-1-yl)ethyl]-2-phenyl-2-thiophen-2-ylacetamide;bromide |
InChI |
InChI=1S/C20H27N2O2S.BrH/c1-21(12-15-22(2)13-6-7-14-22)19(23)20(24,18-11-8-16-25-18)17-9-4-3-5-10-17;/h3-5,8-11,16,24H,6-7,12-15H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
UAZAHFDNEPPZHN-UHFFFAOYSA-M |
SMILES |
CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
SMILES canonique |
CN(CC[N+]1(CCCC1)C)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


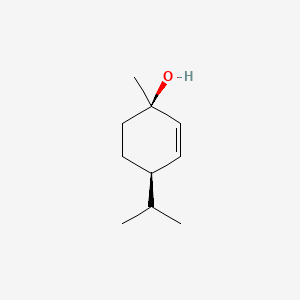
![Benzo[b]picene](/img/structure/B1614567.png)

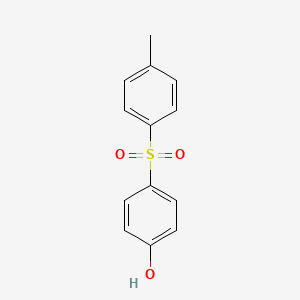

![N-[4-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1614577.png)
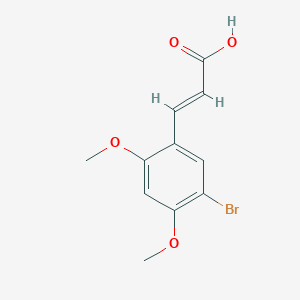
![4-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B1614581.png)
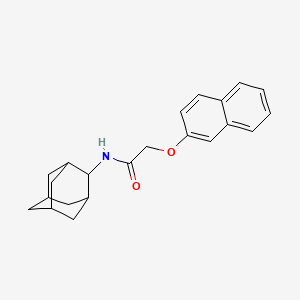
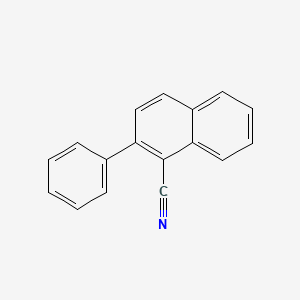
![[(Pyridin-3-ylmethyl)-amino]-acetic acid](/img/structure/B1614584.png)


